Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by its intricate structure, which includes a benzoate ester linked to a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoate ester and other functional groups. Key steps may include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the benzoate ester: This step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-ethylbutanoyl)benzoate
- Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-((2-(2-ethylbutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C26H33NO6 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[[2-(2-ethylbutanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C26H33NO6/c1-6-17(7-2)25(28)27-13-12-19-14-23(30-3)24(31-4)15-21(19)22(27)16-33-20-10-8-18(9-11-20)26(29)32-5/h8-11,14-15,17,22H,6-7,12-13,16H2,1-5H3 |
InChI Key |
LMXUYAVNGNMYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Origin of Product |
United States |
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